molecular formula C27H32N2O3 B2410986 1-(9H-carbazol-9-yl)-3-(isopentylamino)propan-2-ol benzoate CAS No. 479542-47-7

1-(9H-carbazol-9-yl)-3-(isopentylamino)propan-2-ol benzoate

Cat. No.: B2410986
CAS No.: 479542-47-7
M. Wt: 432.564
InChI Key: AQOZGHCHGJFHOV-UHFFFAOYSA-N
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Description

1-(9H-carbazol-9-yl)-3-(isopentylamino)propan-2-ol benzoate is a complex organic compound that features a carbazole moiety, an isopentylamino group, and a benzoate ester

Properties

IUPAC Name

benzoic acid;1-carbazol-9-yl-3-(3-methylbutylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O.C7H6O2/c1-15(2)11-12-21-13-16(23)14-22-19-9-5-3-7-17(19)18-8-4-6-10-20(18)22;8-7(9)6-4-2-1-3-5-6/h3-10,15-16,21,23H,11-14H2,1-2H3;1-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOZGHCHGJFHOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O.C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-carbazol-9-yl)-3-(isopentylamino)propan-2-ol benzoate typically involves multiple steps:

    Formation of the Carbazole Moiety: The carbazole ring can be synthesized through the cyclization of an appropriate precursor, such as 2-nitrobiphenyl, under acidic conditions.

    Introduction of the Isopentylamino Group: The isopentylamino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.

    Formation of the Propanol Linker: The propanol linker can be synthesized through the reduction of a corresponding ketone or aldehyde.

    Esterification with Benzoic Acid: The final step involves the esterification of the propanol derivative with benzoic acid under acidic conditions to form the benzoate ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(9H-carbazol-9-yl)-3-(isopentylamino)propan-2-ol benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and benzoic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a carbazole moiety , an isopentylamino group , and a benzoate ester , contributing to its unique properties. The general synthesis process involves multiple steps:

  • Formation of the Carbazole Moiety : Typically synthesized through cyclization of precursors like 2-nitrobiphenyl under acidic conditions.
  • Introduction of the Isopentylamino Group : Achieved via nucleophilic substitution reactions.
  • Creation of the Propanol Linker : Formed through reduction reactions.
  • Esterification with Benzoic Acid : The final step involves combining the propanol derivative with benzoic acid under acidic conditions to yield the benzoate ester.

This multi-step synthesis highlights the compound's synthetic accessibility and potential for modification in research settings.

Scientific Research Applications

1-(9H-carbazol-9-yl)-3-(isopentylamino)propan-2-ol benzoate has several notable applications:

Chemistry

  • Building Block for Complex Molecules : It serves as a precursor in synthesizing more complex organic compounds, aiding in material science and organic chemistry research.

Biology

  • Fluorescent Probe Potential : Due to its carbazole structure, it may act as a fluorescent probe in biological imaging studies.

Medicine

  • Therapeutic Agent Exploration : Research is ongoing to evaluate its efficacy as a therapeutic agent, particularly in oncology, where it may exhibit anticancer properties.

Industry

  • Material Development : The compound could be utilized in developing new materials, such as polymers or coatings, due to its favorable chemical properties.

The biological activity of this compound is of particular interest:

  • Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity.
  • DNA Intercalation : Its carbazole structure allows it to intercalate with DNA, potentially leading to anticancer effects.
  • Receptor Modulation : It may bind to various receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

Several studies have explored the implications of this compound and related derivatives:

  • Antiviral Activity : Research indicates that carbazole derivatives exhibit strong binding affinities against SARS-CoV-2 proteins, suggesting potential as antiviral agents.
  • Anticancer Potential : Studies show that carbazole-based compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction.
  • Pharmacokinetic Properties : ADMET analysis has indicated favorable profiles for several carbazole derivatives, highlighting their viability as therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(9H-carbazol-9-yl)-3-(isopentylamino)propan-2-ol benzoate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The carbazole moiety may also contribute to its ability to intercalate with DNA, potentially leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(9H-carbazol-9-yl)-3-(methylamino)propan-2-ol benzoate
  • 1-(9H-carbazol-9-yl)-3-(ethylamino)propan-2-ol benzoate
  • 1-(9H-carbazol-9-yl)-3-(propylamino)propan-2-ol benzoate

Uniqueness

1-(9H-carbazol-9-yl)-3-(isopentylamino)propan-2-ol benzoate is unique due to the presence of the isopentylamino group, which may confer distinct steric and electronic properties compared to its analogs

Biological Activity

1-(9H-Carbazol-9-yl)-3-(isopentylamino)propan-2-ol benzoate is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a carbazole moiety, an isopentylamino group, and a benzoate ester, which contribute to its diverse interactions in biological systems. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by the following components:

  • Carbazole Moiety : Known for its aromatic properties and ability to intercalate with DNA.
  • Isopentylamino Group : Introduces steric hindrance and influences the compound's reactivity.
  • Benzoate Ester : Enhances solubility and stability.

Synthesis Overview

The synthesis typically involves multiple steps:

  • Formation of the carbazole moiety through cyclization.
  • Introduction of the isopentylamino group via nucleophilic substitution.
  • Creation of the propanol linker through reduction reactions.
  • Esterification with benzoic acid to form the final product .

Biological Activity

Research indicates that this compound exhibits various biological activities, making it a candidate for pharmacological exploration.

The biological activity of this compound may involve:

  • Enzyme Inhibition : Potential interaction with specific enzymes, modulating their activity.
  • DNA Intercalation : The carbazole structure may allow it to intercalate with DNA, leading to anticancer effects.
  • Receptor Modulation : Possible binding to various receptors, influencing cellular signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

  • Antiviral Activity : A study demonstrated that carbazole derivatives exhibit strong binding affinities against SARS-CoV-2 proteins, suggesting potential as antiviral agents .
  • Anticancer Potential : Research indicates that carbazole-based compounds can inhibit cancer cell proliferation through apoptosis induction mechanisms .
  • Pharmacokinetic Properties : ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis has shown favorable profiles for several carbazole derivatives, indicating their viability as therapeutic agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.

Compound NameStructure FeaturesUnique Aspects
3-(9H-Carbazol-9-yl)propan-1-olContains a propanol groupLacks isopentylamino substituent
1-(9H-Carbazol-9-yl)-N,N-dimethylpropanamideFeatures dimethylamide instead of alcoholPotentially different biological activity
1-Carbazolyl-N-isobutylpropanamideIsobutyl chain instead of isopentylMay exhibit distinct pharmacological effects

This table highlights how the specific combination of structural features in this compound may enhance its biological activity compared to similar compounds .

Q & A

Q. What synthetic strategies are employed to prepare 1-(9H-carbazol-9-yl)-3-(isopentylamino)propan-2-ol benzoate and related carbazole derivatives?

The synthesis typically involves N-alkylation of the carbazole scaffold with isopentylamine, followed by benzoate esterification. Key methods include:

  • Williamson ether synthesis for introducing alkoxy groups (e.g., using brominated intermediates and sodium hydride as a base) .
  • Fischer indole synthesis for constructing carbazole cores, particularly when fused aromatic systems are required .
  • Nucleophilic substitution with diaryliodonium salts to functionalize the carbazole nitrogen, as demonstrated in analogous carbazole-ketone syntheses .

Q. How is the structural characterization of this compound performed?

  • X-ray crystallography using programs like SHELXL (for small-molecule refinement) confirms the 3D structure, including bond angles and stereochemistry .
  • NMR spectroscopy (¹H/¹³C) identifies substituent patterns, such as the isopentylamino group (δ ~2.6–3.0 ppm for N–CH₂) and benzoate protons (δ ~7.5–8.0 ppm) .
  • Mass spectrometry (HRMS) verifies the molecular ion peak (m/z 629.74 for [M+H]⁺) and fragmentation patterns .

Q. What analytical methods are used to detect this compound as a pharmaceutical impurity?

  • Reverse-phase HPLC with a C18 column (e.g., 250 × 4.6 mm, 5 µm) and a mobile phase of acetonitrile-phosphate buffer (pH 3.0) in gradient mode (e.g., 30%→70% over 25 min) .
  • UV detection at 225–280 nm, leveraging the carbazole moiety’s strong absorbance .
  • Method validation per ICH guidelines, including specificity (resolution ≥2.0 from other impurities), linearity (R² >0.999), and LOD/LOQ (<0.05%) .

Advanced Research Questions

Q. How do structural modifications of the carbazole scaffold influence biological activity?

  • N-substitution with triazinic or urea groups enhances α-glucosidase inhibition (IC₅₀ ~10–50 µM), critical for antidiabetic research .
  • Ethylphenoxy groups (as in Chiglitazar analogs) improve insulin sensitivity via PPARγ agonism, while dibromo substitutions (e.g., wiskostatin derivatives) inhibit dynamin GTPase (IC₅₀ ~1–20 µM), affecting endocytosis .
  • Hydrogenation of the carbazole ring activates AMPK pathways, promoting glucose uptake in adipocytes .

Q. What experimental approaches resolve contradictions in reported biological targets (e.g., α-glucosidase vs. dynamin inhibition)?

  • Comparative target profiling : Use kinase/phosphatase panels to assess selectivity. For example, wiskostatin analogs show off-target dynamin inhibition despite primary N-WASP targeting .
  • Structure-activity relationship (SAR) studies : Synthesize analogs with systematic substitutions (e.g., replacing isopentylamino with benzylamino) and test against both targets .
  • Mechanistic assays : Measure AMPK phosphorylation (Western blot) or clathrin-mediated endocytosis (fluorescence quenching) to clarify dominant pathways .

Q. How can impurity profiling of this compound be optimized in drug formulations?

  • Forced degradation studies (acid/base/oxidative stress) identify degradation pathways. For example, acidic hydrolysis cleaves the benzoate ester, generating free carboxylic acid .
  • LC-MS/MS with electrospray ionization (ESI+) distinguishes isobaric impurities (e.g., Carvedilol Impurity B, m/z 645.76) via unique fragmentation (e.g., loss of C₇H₇O₂) .
  • Stability-indicating methods with accelerated thermal conditions (40°C/75% RH) correlate impurity levels with shelf-life predictions .

Q. What computational tools aid in predicting the compound’s pharmacokinetic properties?

  • Molecular docking (AutoDock Vina) models interactions with α-glucosidase (PDB: 2ZE0) or dynamin (PDB: 3ZVR), highlighting key residues (e.g., Tyr157 for hydrogen bonding) .
  • ADMET prediction (SwissADME) estimates logP (~4.2), suggesting moderate lipophilicity, and CYP3A4 metabolism liability due to the carbazole core .

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